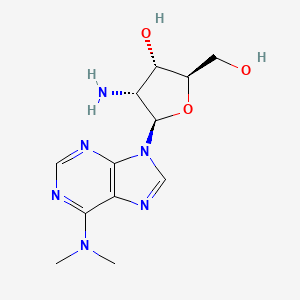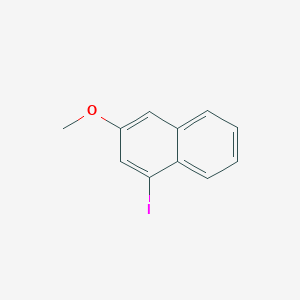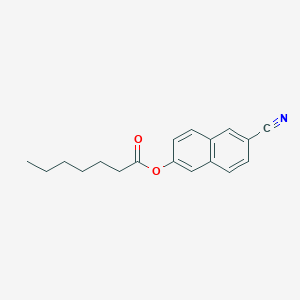![molecular formula C15H10ClN3O B11841450 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a benzene ring fused with a pyrimidine ring. This particular compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core.
Condensation Reaction: 3-chlorobenzaldehyde reacts with 2-aminobenzamide in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the quinazolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell growth and increased cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2-phenylquinazolin-4-one
- 4-chloroquinazolin-2-amine
Uniqueness
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one is unique due to its specific structural features, such as the (Z)-configuration of the imine group and the presence of the chlorophenyl substituent. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H/b18-9- |
InChI-Schlüssel |
PCIISUUAPSCTRR-NVMNQCDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)

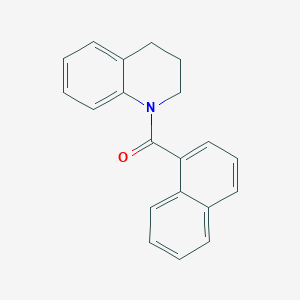
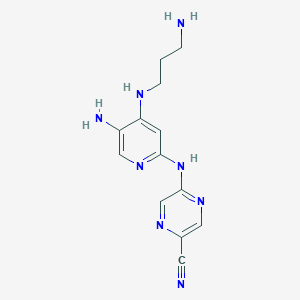
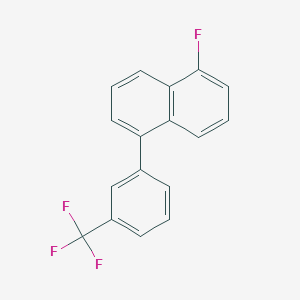

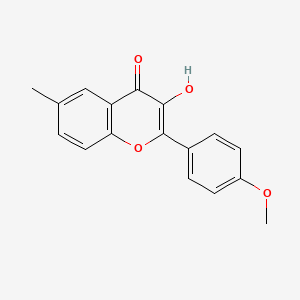

![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
